molecular formula C14H22OS B7939420 6-(2,5-Dimethylphenoxy)hexane-1-thiol

6-(2,5-Dimethylphenoxy)hexane-1-thiol

Cat. No.: B7939420
M. Wt: 238.39 g/mol
InChI Key: IWTAAXRKNTUNNC-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenoxy)hexane-1-thiol is a thiol-terminated organic compound featuring a hexane chain linked to a 2,5-dimethylphenoxy group. The thiol (-SH) group enables strong covalent binding to metal surfaces (e.g., gold), making it valuable in surface chemistry and nanotechnology for creating self-assembled monolayers (SAMs) . The 2,5-dimethylphenoxy moiety provides steric bulk and modulates electronic properties, influencing solubility and reactivity.

Properties

IUPAC Name

6-(2,5-dimethylphenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-12-7-8-13(2)14(11-12)15-9-5-3-4-6-10-16/h7-8,11,16H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTAAXRKNTUNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

The position and type of substituents on the phenoxy ring significantly alter physicochemical properties. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
6-(2,5-Dimethylphenoxy)hexane-1-thiol 2,5-dimethylphenoxy High lipophilicity (predicted), SAMs
6-(3,5-Dimethylphenoxy)hexane-1-thiol 3,5-dimethylphenoxy Altered steric/electronic effects
HBK15 (piperazine derivative) 2-chloro-6-methylphenoxy Increased lipophilicity (Cl vs. CH₃)
HS-C6AZO (azobenzene-thiol) Photochromic azo group Light-responsive SAMs

Key Findings :

  • 2,5-dimethylphenoxy: Balances lipophilicity (log P ~3–4, estimated) and steric effects, favoring stable SAM formation .
  • Chloro substituents (e.g., HBK15): Increase log P and bioactivity but may reduce solubility .
  • Azobenzene groups (HS-C6AZO): Introduce photoresponsiveness, enabling dynamic surface properties .

Functional Group Comparisons

The terminal functional group (thiol vs. alcohol vs. amine) dictates reactivity and applications:

Compound Functional Group Molecular Weight (g/mol) Melting Point (°C) Application
This compound -SH ~252.4 (calculated) Not reported SAMs, bioconjugation
R,S-2N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol [III] -OH 237.34 66–68 Pharmacological studies
HBK17 (piperazine derivative) -NH (piperazine) ~435.3 (calculated) Not reported Receptor binding

Key Findings :

  • Thiols : Lower melting points (predicted) than alcohols due to weaker hydrogen bonding. Enable covalent metal bonding .
  • Alcohols (e.g., compound III): Higher melting points (66–68°C) and polarizability, suited for drug design .
  • Amines (e.g., HBK17): Facilitate hydrogen bonding and ionic interactions, critical in medicinal chemistry .

Chain Length and Isomerism

Variations in alkyl chain length and isomerism impact molecular flexibility and packing efficiency:

Compound Chain Length/Structure Key Impact
This compound C6 (hexane) Optimal balance of flexibility and SAM stability
HS-C6AZO-Cl C6 (azobenzene) Rigid structure reduces packing efficiency
R,S-2N-[(2,5-dimethylphenoxy)propyl]aminobutan-1-ol [VIII] C3 (propyl) Shorter chain limits hydrophobic interactions

Key Findings :

  • Hexane chains provide sufficient length for stable SAMs without excessive steric hindrance .
  • Shorter chains (e.g., propyl in compound VIII) reduce lipophilicity and molecular interactions .

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